molecular formula C11H10N6 B14053463 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine

6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine

Cat. No.: B14053463
M. Wt: 226.24 g/mol
InChI Key: HPFOWDZQVBUEJJ-UHFFFAOYSA-N
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Description

6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is a complex organic compound that features both pyrimidine and indazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amino group is introduced into the pyrimidine ring. This can be achieved using adamantylalkylamines under Pd(0) catalysis . Another method involves the use of substituted benzamidines and 2-benzylidenemalononitriles to form pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as K₂S₂O₈.

    Reduction: Common reducing agents like NaBH₄ can be used.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolines, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes, thereby affecting various cellular pathways. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is unique due to its specific combination of pyrimidine and indazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

6-(6-aminopyrimidin-4-yl)-1H-indazol-3-amine

InChI

InChI=1S/C11H10N6/c12-10-4-8(14-5-15-10)6-1-2-7-9(3-6)16-17-11(7)13/h1-5H,(H2,12,14,15)(H3,13,16,17)

InChI Key

HPFOWDZQVBUEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC(=NC=N3)N)NN=C2N

Origin of Product

United States

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